molecular formula C8H13N3 B1457563 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine CAS No. 1369171-74-3

2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B1457563
CAS No.: 1369171-74-3
M. Wt: 151.21 g/mol
InChI Key: YDIROQOZBKXIMD-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine (CAS 1369171-74-3) is a high-purity chemical building block supplied with a typical purity of 95% . This compound, with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, is a versatile scaffold in medicinal chemistry research . Its structure features an imidazole ring substituted with a cyclopropyl group and a flexible ethanamine linker, making it a valuable precursor for the synthesis of more complex molecular hybrids and conjugates . The primary research value of this imidazole derivative lies in the exploration of novel antibacterial agents, particularly in the fight against antibiotic-resistant pathogens . Imidazole-based hybrids are a significant focus in modern antibacterial drug discovery, as they can be designed to overcome resistance mechanisms in problematic bacteria like the ESKAPE pathogens . Researchers utilize this amine-functionalized core to create hybrids that may exhibit dual targeting or improved cellular accumulation, potentially leading to enhanced efficacy and impaired resistance development . Please note that this product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Handle with appropriate care, as this compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

2-(2-cyclopropylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-3-5-11-6-4-10-8(11)7-1-2-7/h4,6-7H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIROQOZBKXIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Imidazole Derivatives

A common synthetic route to imidazole-based ethanamine derivatives involves the N-alkylation of imidazole or substituted imidazoles with appropriate haloalkyl reagents, followed by further functional group transformations.

  • Solvent-Free N-Alkylation :
    A two-step solvent-free process has been developed for preparing imidazol-1-yl-acetic acid hydrochloride, which is structurally related to the target compound. This involves reacting imidazole with tert-butyl chloroacetate in the presence of a base to form imidazol-1-yl-acetic acid tert-butyl ester, followed by hydrolysis and acid treatment to yield the hydrochloride salt. This method offers advantages such as reduced process time, high yield (up to 84%), and minimal use of environmentally hazardous solvents.

  • Alkylation Using Benzyl-2-chloroacetate :
    Another method involves reacting benzyl-2-chloroacetate with imidazole in dimethylformamide (DMF) using potassium carbonate as a base to form benzyl-2-(1H-imidazole-1-yl)acetate, which can then be deprotected with hydrochloric acid to yield imidazol-1-yl-acetic acid.

These approaches can be adapted for the synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine by using 2-cyclopropyl-substituted imidazole or related intermediates.

Other Synthetic Considerations and Methods

  • Imidazole-Based Compound Synthesis via Oxime Intermediates :
    Some patents describe methods involving oxime intermediates and subsequent transformations to imidazole derivatives, with yields greater than 50%. These methods include careful control of reaction temperature, solvent, and acid treatment steps.

  • Acid-Catalyzed Condensation Reactions :
    Condensation of imidazole aldehydes with other heterocyclic compounds in acidic media (e.g., acetic acid, sulfuric acid) at elevated temperatures (100 °C) has been used to prepare complex imidazole hybrids with yields ranging from 26% to 62%.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Solvent-free N-alkylation Imidazole + tert-butyl chloroacetate, base Up to 84% Environmentally friendly, high yield Requires hydrolysis and acid treatment
Continuous flow decarboxylation L-histidine, catalyst (e.g., cyclohexanone), solvent High purity >99.9% Scalable, energy efficient Specific to amino acid substrates
One-pot multicomponent synthesis α-Hydroxyketones, oxoacetonitriles, primary amines, AcOH, EtOH, 70 °C ~46% Simple setup, one-step Moderate yield, acid-sensitive
Oxime intermediate method Imidazole oxime derivatives, acid treatment >50% Good yield, versatile intermediates Multi-step, requires purification
Acid-catalyzed condensation Imidazole aldehydes, benzofuranones, AcOH, heat 26-62% Access to complex derivatives Moderate yields, harsh conditions

Scientific Research Applications

Synthesis Routes

The synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of cyclopropylamine with imidazole derivatives under controlled conditions. Various synthetic methods have been documented, including:

  • Direct amination : Reacting cyclopropylamine with imidazole derivatives.
  • Reduction reactions : Utilizing reducing agents to modify the imidazole structure.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a reference standard in analytical chemistry, aiding in the calibration of instruments and validation of methods.

Biology

The biological activities of this compound are under investigation, particularly its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further research in drug development.

Medicine

Research is ongoing to explore its potential therapeutic applications. Notably, studies have indicated that this compound may target specific molecular pathways involved in various diseases. For instance:

Disease Target Mechanism of Action Potential Outcome
CancerInhibition of tumor growth via apoptosis inductionReduced tumor size
Infectious DiseasesDisruption of microbial cell wall synthesisEnhanced antimicrobial activity

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in synthesizing other chemical compounds. Its unique properties make it suitable for creating specialized polymers and coatings.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Drug Development Research

Another research project focused on modifying the compound to enhance its bioavailability and reduce toxicity. By altering functional groups on the imidazole ring, researchers aimed to improve its pharmacokinetic profile while maintaining therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole derivatives are widely explored for their pharmacological and chemical versatility. Below is a detailed comparison of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine with analogous compounds, focusing on structural features, synthesis, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Imidazole Position) Molecular Weight (g/mol) Key Features/Applications References
This compound 2-Cyclopropyl, 1-ethylamine 151.21 High metabolic stability; medicinal chemistry intermediate
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine 2-Bromo, fused benzene ring 240.12* Enhanced halogen bonding; potential antimicrobial agent
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine 1-Methyl, 4-ethylamine 125.17 Histamine metabolite; implicated in immune modulation
2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid 2-Isopropyl, 1-propanoic acid 186.23 Acidic functional group; potential enzyme inhibitor
1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropylamine Fused benzene, methylsulfanyl 221.33* Sulfur-containing; explored in antiparasitic agents

*Calculated based on molecular formulas provided in references.

Structural and Electronic Differences

  • Cyclopropyl vs. Halogen/Benzene Substituents : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce reactivity compared to brominated analogs (e.g., 2-(2-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine) . Brominated derivatives are often prioritized for their halogen-bonding capabilities in drug-target interactions.
  • Ethylamine Side Chain: The ethylamine group in the target compound contrasts with carboxylic acid (e.g., 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid) or sulfur-containing side chains (e.g., 1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropylamine). These variations influence solubility, bioavailability, and target specificity .

Pharmacological and Biochemical Profiles

  • Brominated Analogs : Bromine’s electronegativity enhances binding to enzymes or receptors, as seen in antimicrobial benzoimidazole derivatives .
  • Sulfur-Containing Derivatives : Compounds like 1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropylamine exhibit antiparasitic activity, likely due to sulfur’s nucleophilic reactivity .

Biological Activity

2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine, also known by its IUPAC name, is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antifungal properties, as well as its possible therapeutic applications in drug development.

The structure of this compound features a cyclopropyl group attached to an imidazole ring, which may influence its biological activity compared to other similar compounds. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can affect its efficacy and stability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating various monomeric alkaloids, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against several strains:

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it exhibited antifungal properties against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors within microbial cells, potentially disrupting their metabolic functions or cell wall integrity .

Case Studies

Study on Antiviral Activity:
A recent study highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound, against SARS-CoV-2. The compound demonstrated significant inhibition of viral replication with an effective concentration (EC50) comparable to established antiviral agents like remdesivir .

Therapeutic Applications:
Ongoing research is exploring the therapeutic applications of this compound in treating diseases associated with dysregulated pathways, particularly in oncology where imidazole derivatives have shown promise as selective inhibitors of cancer-related enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the cyclopropyl group in this compound may enhance its binding affinity to biological targets compared to other imidazole derivatives lacking this feature. For instance:

Compound Biological Activity
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Different activity profile due to methyl group
2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine Altered pharmacological profile due to phenyl group

These comparisons underscore the unique properties imparted by the cyclopropyl substituent in influencing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine

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